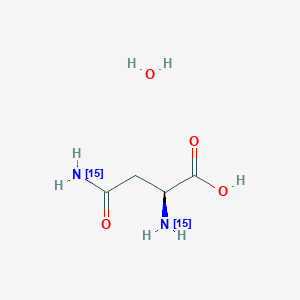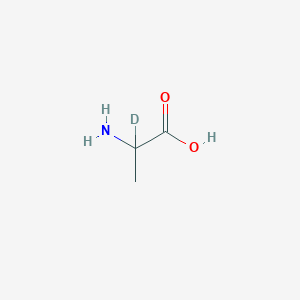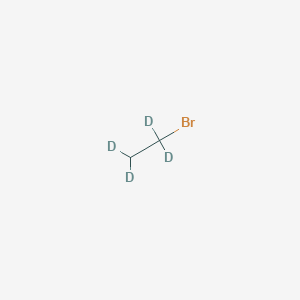
3-ブロモ-5-ホルミル-2-メトキシフェニルボロン酸
概要
説明
3-Bromo-5-formyl-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H8BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, formyl, and methoxy groups.
科学的研究の応用
3-Bromo-5-formyl-2-methoxyphenylboronic acid has several scientific research applications, including:
作用機序
Target of Action
Boronic acids and their derivatives are known to be used in the preparation of various pharmaceutical compounds .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
生化学分析
Biochemical Properties
3-Bromo-5-formyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. One of the primary interactions of 3-Bromo-5-formyl-2-methoxyphenylboronic acid is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in 3-Bromo-5-formyl-2-methoxyphenylboronic acid forms a complex with palladium catalysts, enabling the transmetalation step crucial for the coupling reaction .
Cellular Effects
The effects of 3-Bromo-5-formyl-2-methoxyphenylboronic acid on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromo-5-formyl-2-methoxyphenylboronic acid can inhibit the activity of certain kinases, leading to alterations in phosphorylation events that are critical for cell signaling . This inhibition can result in changes in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-formyl-2-methoxyphenylboronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid group to active sites of enzymes and proteins, forming reversible covalent bonds. This binding can inhibit or activate the target enzymes, depending on the nature of the interaction . For example, in the case of enzyme inhibition, 3-Bromo-5-formyl-2-methoxyphenylboronic acid can act as a competitive inhibitor, occupying the active site and preventing substrate binding.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-5-formyl-2-methoxyphenylboronic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 200-211°C and storage temperature of 2-8°C . Over extended periods, 3-Bromo-5-formyl-2-methoxyphenylboronic acid may undergo degradation, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-formyl-2-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 3-Bromo-5-formyl-2-methoxyphenylboronic acid can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
3-Bromo-5-formyl-2-methoxyphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The boronic acid group in the compound can form complexes with enzymes involved in metabolic reactions, influencing their activity and specificity . For example, 3-Bromo-5-formyl-2-methoxyphenylboronic acid can interact with enzymes in the glycolytic pathway, altering the flux of metabolites and affecting energy production.
Transport and Distribution
The transport and distribution of 3-Bromo-5-formyl-2-methoxyphenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Bromo-5-formyl-2-methoxyphenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-Bromo-5-formyl-2-methoxyphenylboronic acid is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, the boronic acid group in 3-Bromo-5-formyl-2-methoxyphenylboronic acid can facilitate its localization to the nucleus, where it can interact with DNA and transcription factors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-formyl-2-methoxyphenylboronic acid typically involves the bromination of 2-methoxybenzaldehyde followed by borylation. A common synthetic route includes:
Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production methods for 3-Bromo-5-formyl-2-methoxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 3-Bromo-5-formyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Bromo-5-carboxy-2-methoxyphenylboronic acid.
Reduction: 3-Bromo-5-hydroxymethyl-2-methoxyphenylboronic acid.
類似化合物との比較
3-Bromo-5-methoxyphenylboronic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a methyl group instead of a formyl group, affecting its reactivity and applications.
2-Methoxy-3-pyridinylboronic acid: Contains a pyridine ring, offering different electronic properties and reactivity.
Uniqueness: 3-Bromo-5-formyl-2-methoxyphenylboronic acid is unique due to the presence of the formyl group, which provides additional reactivity and allows for the synthesis of a broader range of derivatives compared to similar compounds .
特性
IUPAC Name |
(3-bromo-5-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPRSFVSYMWVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584903 | |
| Record name | (3-Bromo-5-formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-80-4 | |
| Record name | B-(3-Bromo-5-formyl-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















